3',4'-Dihydroxyacetophenone

Antimicrobial Food Microbiology Natural Products

3',4'-Dihydroxyacetophenone (3,4-DHAP) is a catechol-acetophenone scaffold essential for studies requiring ortho-dihydroxyphenyl-driven metal chelation, selective enzyme inhibition (tyrosinase IC50 10 μM), and redox-specific activity. Unlike generic isomers, its unique positioning enables distinct antimicrobial spectra and antiplatelet selectivity (AA-induced aggregation ID50 6.3 μg/mL). Ideal for Nrf2/HO-1 pathway induction, melanogenesis research, and cardiovascular pharmacology. Sourcing this exact compound ensures reproducibility in natural product SAR and targeted bioassays.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 1197-09-7
Cat. No. B073281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxyacetophenone
CAS1197-09-7
Synonyms3,4-dihydroxyacetophenone
qingxintong
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3
InChIKeyUCQUAMAQHHEXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxyacetophenone (CAS 1197-09-7) Technical Baseline and Procurement Relevance


3',4'-Dihydroxyacetophenone (3,4-DHAP; Qingxintong; 4-Acetylpyrocatechol) is a catechol derivative with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . This compound is a plant metabolite, notably isolated from Picea Schrenkiana needles and coffee residue, and serves as a core scaffold in medicinal chemistry and natural product research [1]. Its procurement is driven by applications requiring a specific ortho-dihydroxyphenyl (catechol) moiety fused to an acetophenone carbonyl, which dictates its distinct redox behavior, enzyme inhibition profile, and metal-chelating capacity compared to other positional isomers or mono-hydroxy analogs.

3',4'-Dihydroxyacetophenone: Rationale Against In-Class Substitution for Research and Industrial Use


Substituting 3',4'-Dihydroxyacetophenone with a generic 'dihydroxyacetophenone' or a common catechol analog is not scientifically defensible due to profound positional isomerism effects and structural variances that critically alter bioactivity, stability, and redox potential. The ortho-arrangement of hydroxyls on the phenyl ring (3',4') uniquely enables specific metal chelation and enzyme binding geometries that are absent in the 2',4' or 2',5' isomers [1]. Furthermore, compared to the structurally similar 3,4-dihydroxybenzaldehyde, the acetophenone carbonyl modifies the electronic environment of the catechol ring, leading to distinct radical scavenging kinetics and electrochemical stability, directly impacting assay reproducibility and application outcomes [2][3].

Quantitative Differentiation Evidence for 3',4'-Dihydroxyacetophenone (1197-09-7) vs. Analogs


Antimicrobial Spectrum Differentiation: 3',4'-DHAP vs. Positional Isomers and Catechol Analogs

The antimicrobial activity of 3',4'-Dihydroxyacetophenone is not a class effect but is contingent on the specific binding sites of the hydroxyl groups. Comparative analysis against other dihydroxyacetophenone isomers (2',4'-DHAP, 2',5'-DHAP) and catechol analogs (e.g., 4-methylcatechol, 4-ethylcatechol) revealed that 3',4'-DHAP possesses a unique antimicrobial spectrum [1]. The study demonstrated that the antimicrobial efficacy of dihydroxyacetophenone isomers varies depending on the binding sites of the hydroxyl groups, and that the antimicrobial activity of catechol analogs was inversely proportional to the polarity of the groups binding to the catechol ring [1].

Antimicrobial Food Microbiology Natural Products

Tyrosinase Inhibition Potency: 3',4'-DHAP Demonstrates Defined IC50 Value

3',4'-Dihydroxyacetophenone (3,4-DHAP) exhibits a quantifiable, strong suppressive action against tyrosinase activity, with a reported IC50 value of 10 μM . This specific inhibitory concentration is a key differentiator when selecting a catechol-based inhibitor for melanogenesis studies, as subtle structural changes in the acetophenone core can drastically alter binding affinity to the enzyme's active site. While direct IC50 values for all isomers under identical conditions are not always available in a single comparative study, the 10 μM value for 3,4-DHAP serves as a benchmark against which other catechol compounds or derivatives can be compared for relative potency .

Melanogenesis Enzyme Inhibition Cosmetic Research

Platelet Aggregation Inhibition: 3',4'-DHAP Exhibits Agonist-Specific Potency (ID50)

3,4-Dihydroxyacetophenone (DHAP) demonstrates differential inhibitory potency against platelet aggregation based on the inducer, a critical selectivity profile for cardiovascular research. In vitro studies on rabbit platelets show ID50 values of 6.3 μg/mL for arachidonic acid (AA)-induced aggregation, 52 μg/mL for collagen-induced aggregation, and 460 μg/mL for ADP-induced aggregation [1]. This 73-fold difference in potency between AA and ADP-induced pathways highlights a specific mechanism of action that distinguishes DHAP from non-selective antiplatelet agents. Furthermore, human studies on ADP-induced aggregation in pregnancy-induced hypertension (PIH) report an IC50 of 2.4 x 10⁻³ mol/L, which differs from the 1.0 x 10⁻³ mol/L observed in normal pregnancy, indicating a context-dependent efficacy not seen with all analogs [2].

Cardiovascular Antithrombotic Pharmacology

Cellular Antioxidant Mechanism: 3',4'-DHAP Specifically Activates Nrf2/HO-1 Pathway in HUVECs

In a model of high glucose-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs), 3,4-Dihydroxyacetophenone (3,4-DHAP) at a concentration of 10 μmol/L significantly enhanced cell viability compared to the high glucose group, while markedly decreasing reactive oxygen species (ROS) production [1]. Mechanistically, 3,4-DHAP increased Nrf2 and HO-1 protein and mRNA expression levels and promoted nuclear translocation of Nrf2, a pathway not uniformly activated by all catechol antioxidants. This specific activation of the Nrf2/HO-1 pathway distinguishes 3,4-DHAP from other antioxidants that may simply act as direct radical scavengers, providing a distinct, quantifiable biological activity at a defined concentration [1].

Oxidative Stress Endothelial Biology Nrf2 Activation

Comparative Photostability in MALDI-MS Matrices: Structural Basis for 3',4'-DHAP Absence

While 3',4'-Dihydroxyacetophenone is not a primary focus of this study, the comparative analysis of dihydroxyacetophenone (DHA) isomers (2,4-DHA, 2,5-DHA, 2,6-DHA, and 3,5-DHA) as UV-MALDI-MS matrices provides critical class-level inference. The study found that only 3,5-DHA showed decomposition upon irradiation, likely because phototautomerization is not possible [1]. 2,4-DHA, capable of excited-state intramolecular proton transfer (ESIPT), formed a detectable phototautomer [1]. The ortho-hydroxy arrangement in 3,4-DHAP (a catechol) is distinct from the meta-arrangement in 3,5-DHA, suggesting a different photochemical fate. This implies that 3,4-DHAP is not directly interchangeable with other DHAs in applications requiring specific photostability or laser desorption/ionization properties, underscoring the need for precise structural specification.

Mass Spectrometry MALDI Matrix Photostability

Validated Application Scenarios for Procuring 3',4'-Dihydroxyacetophenone (1197-09-7)


Discovery of Selective Antimicrobial Agents from Natural Sources

3',4'-Dihydroxyacetophenone should be prioritized for research aimed at isolating and characterizing novel antimicrobial compounds from complex matrices like coffee byproducts. Its unique antimicrobial spectrum, which differs from other dihydroxyacetophenone isomers and catechol analogs, makes it the specific lead compound for structure-activity relationship (SAR) studies in food microbiology and natural product chemistry [1]. Procurement is essential for replicating the exact conditions of the Nishina et al. (1994) study.

Mechanistic Studies on Melanogenesis and Tyrosinase Inhibition

For research focused on melanin biosynthesis, skin lightening, or pigmentation disorders, 3',4'-Dihydroxyacetophenone offers a well-defined and quantified tool. Its established IC50 of 10 μM against tyrosinase provides a clear baseline for dose-response experiments, competitive inhibition assays, and molecular docking studies to understand the specific interactions of a catechol acetophenone with the enzyme's active site [1]. This potency is a critical specification for compound sourcing in cosmetic and dermatological research.

Investigation of Arachidonic Acid-Specific Antiplatelet Mechanisms

Researchers investigating selective antiplatelet therapies, particularly those targeting the arachidonic acid (AA) cascade, should procure 3',4'-Dihydroxyacetophenone. Its high potency in inhibiting AA-induced aggregation (ID50 = 6.3 μg/mL) compared to collagen (52 μg/mL) or ADP (460 μg/mL) indicates a specific, mechanism-based action [1]. This profile is distinct from broad-spectrum antiplatelet agents and is essential for validating target engagement in cardiovascular pharmacology models, as also supported by its differential efficacy in pregnancy-induced hypertension .

Nrf2/HO-1 Pathway Activation in Endothelial Oxidative Stress Models

3,4-Dihydroxyacetophenone is a validated tool compound for inducing the Nrf2/HO-1 antioxidant response pathway in endothelial cells. Sourcing this specific compound is necessary to reproduce the cytoprotective effects observed in HUVECs under high-glucose stress, where 3,4-DHAP at 10 μmol/L reduces ROS and enhances cell viability via Nrf2 nuclear translocation [1]. This provides a robust cellular model for studying diabetic vascular complications and evaluating Nrf2-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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